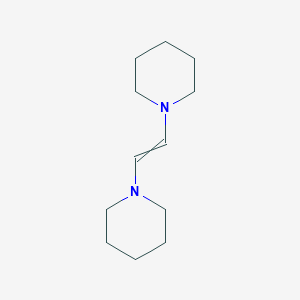
1,1'-(Ethene-1,2-diyl)dipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethene-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via an ethene (ethylene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)dipiperidine typically involves the reaction of piperidine with ethylene or its derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with ethylene dibromide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1,1’-(Ethene-1,2-diyl)dipiperidine may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Ethene-1,2-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: N-oxides of 1,1’-(Ethene-1,2-diyl)dipiperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized piperidine derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been investigated for its potential as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting central nervous system disorders.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethene-1,2-diyl)dipiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as a modulator, influencing the activity of these receptors and altering neurotransmission pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparación Con Compuestos Similares
1,1’-(Ethene-1,2-diyl)dibenzene: Similar in structure but with benzene rings instead of piperidine rings.
1,1’-(Ethene-1,2-diyl)dipyridine: Contains pyridine rings instead of piperidine rings.
1,1’-(Ethene-1,2-diyl)diquinoline: Features quinoline rings instead of piperidine rings.
Uniqueness: 1,1’-(Ethene-1,2-diyl)dipiperidine is unique due to the presence of piperidine rings, which impart distinct chemical and biological properties. The flexibility and conformational adaptability of piperidine rings make this compound particularly interesting for various applications, distinguishing it from its aromatic counterparts.
Propiedades
Número CAS |
882-34-8 |
|---|---|
Fórmula molecular |
C12H22N2 |
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
1-(2-piperidin-1-ylethenyl)piperidine |
InChI |
InChI=1S/C12H22N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h11-12H,1-10H2 |
Clave InChI |
KWLMEYGINFZGPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C=CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


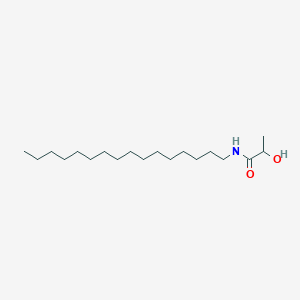

![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
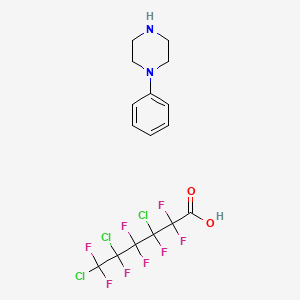

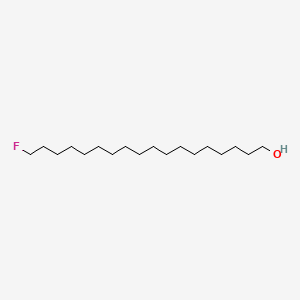

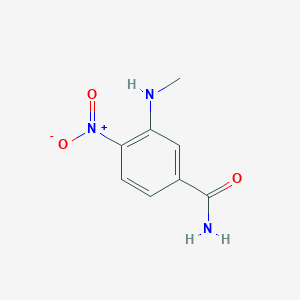
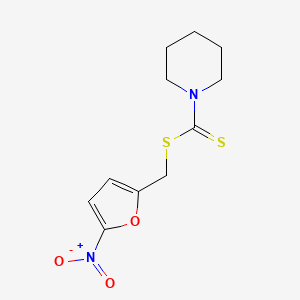
![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)


![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)

